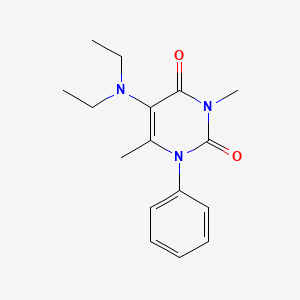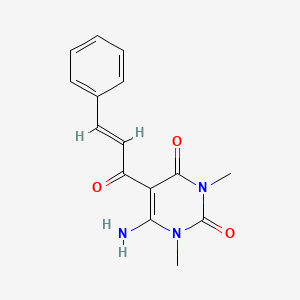
2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a fluorophenyl group with a chromene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-oxo-2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include derivatives with different substituents replacing the fluorine atom.
Applications De Recherche Scientifique
2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, while the chromene backbone can provide stability and facilitate binding. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorophenyl 2-oxo-2H-chromene-3-carboxylate
- 4-Fluorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
2-((4-Fluorophenyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate is unique due to the presence of both the fluorophenyl and chromene groups, which provide a combination of properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H14FNO4 |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
[2-(4-fluoroanilino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H14FNO4/c19-14-5-7-15(8-6-14)20-17(21)11-24-18(22)13-9-12-3-1-2-4-16(12)23-10-13/h1-9H,10-11H2,(H,20,21) |
Clé InChI |
RDVTWJONLUKOQH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


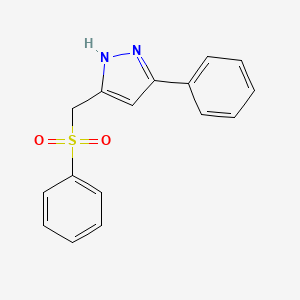
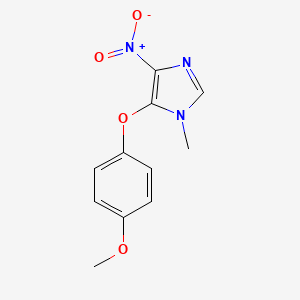
![[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde](/img/structure/B12925398.png)
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
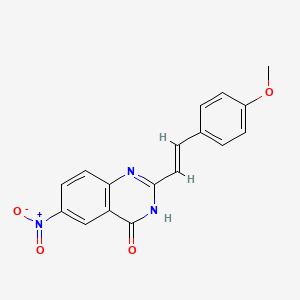
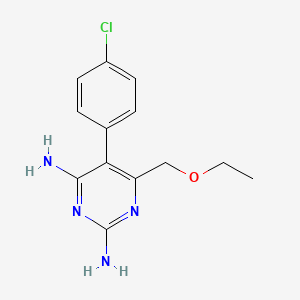
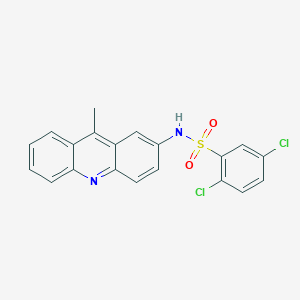
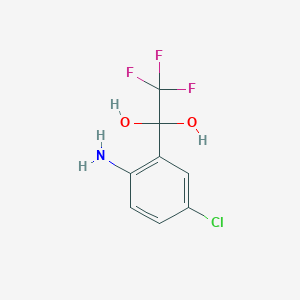
![5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925441.png)
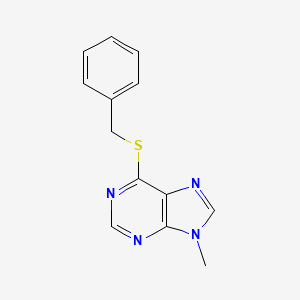
![[(1-Benzyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925456.png)

